molecular formula C27H26O3 B182578 Simonsinol CAS No. 155709-40-3

Simonsinol

Cat. No.: B182578
CAS No.: 155709-40-3
M. Wt: 398.5 g/mol
InChI Key: FAERQKZGOCHVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Simonsinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized neolignan derivatives, while reduction can produce reduced neolignan forms.

Scientific Research Applications

Simonsinol has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAERQKZGOCHVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Simonsinol in reducing inflammation?

A: this compound exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, this compound inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []

Q2: What is the structural classification of this compound and where was it first discovered?

A: this compound is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []

Q3: How does this compound affect the production of inflammatory mediators in LPS-stimulated macrophages?

A: In LPS-stimulated RAW264.7 macrophages, this compound demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating this compound's ability to suppress the expression of genes encoding these inflammatory mediators. []

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